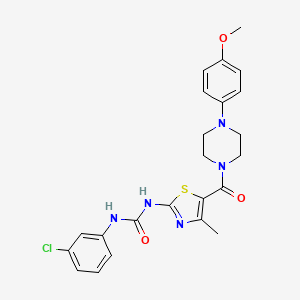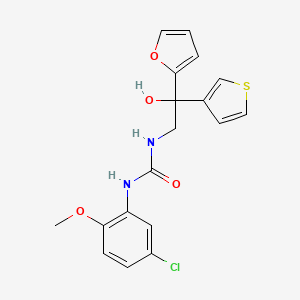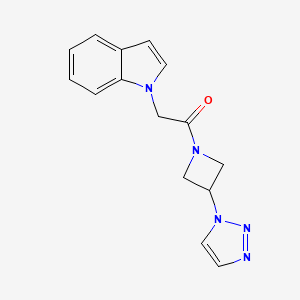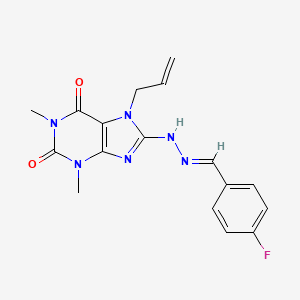![molecular formula C10H19N5O B2403616 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1468862-19-2](/img/structure/B2403616.png)
4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a dimethylamino group, and a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions may include the use of specific reagents and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological processes.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its unique structure may offer advantages in drug design and delivery.
Industry: In industry, this compound can be used in the production of various chemicals, materials, or pharmaceuticals. Its properties may make it suitable for specific industrial processes.
Mécanisme D'action
The mechanism by which 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
4-Dimethylaminopyridine (DMAP): A well-known compound used as a catalyst in organic synthesis.
N,N-Dimethyl-p-phenylenediamine:
Uniqueness: 4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific molecular structure, which includes the pyrazole ring and the dimethylamino group. This structure may confer distinct properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)9-8(11)7-13-15(9)3/h7H,4-6,11H2,1-3H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLBPREBXSOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)
![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)
![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2403540.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)

![4-[(2-Fluorophenyl)amino]oxolan-3-ol](/img/structure/B2403548.png)

![N-[1-[(4-Chlorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2403550.png)

![1-(2-Chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2403553.png)

